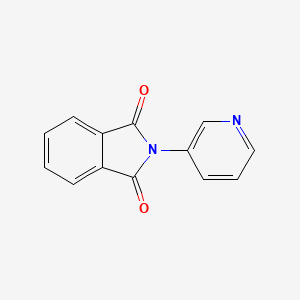

3-Phthalimidopyridine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

19171-27-8 |

|---|---|

Fórmula molecular |

C13H8N2O2 |

Peso molecular |

224.21 g/mol |

Nombre IUPAC |

2-pyridin-3-ylisoindole-1,3-dione |

InChI |

InChI=1S/C13H8N2O2/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9/h1-8H |

Clave InChI |

GVWGTAAAAKXKQR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CN=CC=C3 |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CN=CC=C3 |

Otros números CAS |

19171-27-8 |

Origen del producto |

United States |

Reactivity, Derivatization, and Applications As Synthetic Intermediates

Chemical Transformations and Functional Group Interconversions of the 3-Phthalimidopyridine Core

The phthalimide (B116566) group is most commonly regarded as a protecting group for a primary amine, in this case, the 3-amino group of the pyridine (B92270) ring. The primary chemical transformation of this moiety is its cleavage to unmask the amine, which is a crucial step in utilizing this compound as a precursor to 3-aminopyridine (B143674) and its derivatives. Several standard methods for phthalimide deprotection can be applied. organic-chemistry.orgorganic-chemistry.orgchemicalbook.com

One of the most classic methods is the Ing-Manske procedure, which involves treatment with hydrazine (B178648) hydrate (B1144303). The reaction proceeds via nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide, leading to the formation of a stable cyclic phthalhydrazide (B32825) byproduct and liberating the free primary amine.

Alternative methods involve alkaline hydrolysis, typically with a strong base like sodium hydroxide, or treatment with sodium borohydride (B1222165) in alcohol followed by acidification. organic-chemistry.orgchemicalbook.com Another effective method involves heating the phthalimide with an alkanolamine, such as monoethanolamine, which serves as both the reactant and the solvent. google.com These methods provide pathways to 3-aminopyridine, a key building block in medicinal and materials chemistry.

| Method | Reagents | Byproducts | Description |

| Ing-Manske Procedure | Hydrazine hydrate (N₂H₄·H₂O) | Phthalhydrazide | A widely used method that forms a stable, easily separable phthalhydrazide byproduct. |

| Alkaline Hydrolysis | Aqueous NaOH or KOH, followed by acidification | Phthalic acid salts | Involves heating with a strong base to hydrolyze the imide bonds. |

| Reductive Cleavage | Sodium borohydride (NaBH₄) in alcohol (e.g., 2-propanol), followed by acid | Phthalamic acid derivatives | A two-stage, one-flask operation that proceeds under relatively mild conditions. organic-chemistry.org |

| Alkanolamine Cleavage | Monoethanolamine | N-(2-hydroxyethyl)phthalimide | The alkanolamine acts as both a solvent and a reactant, typically requiring heating. google.com |

Table 1: Summary of common deprotection methods for the phthalimide group applicable to this compound to yield 3-aminopyridine.

The lone pair of electrons on the pyridine nitrogen atom is not part of the aromatic π-system and is available for reactions with electrophiles, behaving similarly to a tertiary amine. nih.gov Two common transformations are N-oxidation and N-alkylation.

N-Oxidation: The pyridine nitrogen can be oxidized to form this compound N-oxide. This reaction is typically carried out using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide. thieme-connect.de The resulting N-oxide has significantly different electronic properties compared to the parent pyridine. The N-O bond introduces a dipole and alters the reactivity of the pyridine ring, often facilitating subsequent functionalization at the C2 and C4 positions before the oxygen is removed. organic-chemistry.orgwikipedia.org

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) leads to the formation of a quaternary pyridinium (B92312) salt. nih.gov This process introduces a permanent positive charge on the nitrogen atom, which significantly increases the electron-withdrawing nature of the ring, making it more susceptible to nucleophilic attack.

| Reaction | Reagents | Product |

| N-Oxidation | Peracids (e.g., m-CPBA), H₂O₂ | This compound N-oxide |

| N-Alkylation | Alkyl halides (e.g., CH₃I) | N-Alkyl-3-phthalimidopyridinium salt |

Table 2: Key reactions occurring at the pyridine nitrogen of this compound.

The reactivity of the pyridine ring in this compound is governed by the combined electronic effects of the ring nitrogen and the phthalimido substituent.

Electrophilic Aromatic Substitution (SₑAr): The pyridine nitrogen atom is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack compared to benzene. wikipedia.org This deactivation is most pronounced at the C2, C4, and C6 positions. Consequently, electrophilic substitution on pyridine, when it occurs, preferentially takes place at the C3 position. quora.com The phthalimido group at the 3-position is also an electron-withdrawing group. Therefore, its presence further deactivates the entire ring, making electrophilic substitution on this compound extremely difficult and requiring harsh reaction conditions.

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions, where a negative charge in the intermediate can be stabilized by the nitrogen atom. youtube.comyoutube.com 3-substituted pyridines are generally much less reactive towards SₙAr than their 2- or 4-substituted counterparts. youtube.com The presence of the deactivating phthalimido group at the 3-position does not activate the typical SₙAr positions (C2, C4), meaning that direct nucleophilic displacement of a leaving group on the this compound ring itself is generally not a favored reaction pathway.

Derivatization Strategies for Structural Elucidation and Functionalization

This compound can be derivatized to create molecules with specific functions, such as metal ligands or spectroscopically active probes.

The pyridine nitrogen of this compound serves as a coordination site for metal ions, allowing the molecule to function as a mono-dentate ligand. Research has demonstrated the synthesis of luminescent gold(I) complexes using "3-amino-N-phthalimido-pyridine" (an alternative nomenclature for this compound). rsc.org

Many analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with UV detection, rely on the analyte having a suitable chromophore. While this compound possesses UV absorbance due to its aromatic systems, its precursor and deprotection product, 3-aminopyridine, lacks a strong chromophore, making it difficult to detect at low concentrations. google.com

A common strategy to overcome this is chemical derivatization to attach a chromophoric or fluorophoric group. mdpi.com For instance, primary amines like 3-aminopyridine can be analyzed via pre-column derivatization. One documented method involves reacting the amine with Boc anhydride (B1165640) (di-tert-butyl dicarbonate). google.com This reaction forms a Boc-protected amine, which has enhanced UV absorption, allowing for sensitive detection by HPLC-UV. This approach is highly relevant for monitoring the cleavage of this compound to 3-aminopyridine.

Furthermore, as mentioned previously, the coordination of this compound to metal centers like gold(I) can induce luminescence. rsc.org The resulting complexes exhibit ligand-centered fluorescence in the visible region (e.g., 395–475 nm), providing a direct pathway to enhance the molecule's spectroscopic properties for applications in optical sensing or bio-imaging. rsc.org

| Derivatization Goal | Strategy | Reagents/Method | Resulting Feature |

| Enhanced HPLC-UV Detection (of 3-aminopyridine) | Pre-column derivatization of the amino group | Boc anhydride | Introduction of a UV-active Boc group. google.com |

| Induction of Luminescence | Coordination to a metal center | {Ph₃P-Au}(OTf) | Formation of a fluorescent gold(I) complex. rsc.org |

Table 3: Strategies for the derivatization of this compound or its related amine for enhanced spectroscopic analysis.

This compound as a Key Synthetic Intermediate

This compound serves as a versatile and crucial intermediate in synthetic organic chemistry. The phthalimido group acts as an effective protecting group for the amino functionality on the pyridine ring, which can be readily removed under standard conditions to reveal the free amine. This protection strategy allows for a wide range of chemical transformations to be performed on the pyridine scaffold that would otherwise be incompatible with a free amino group. Furthermore, the electronic properties of the phthalimido group can activate the pyridine ring, facilitating specific reactions such as asymmetric hydrogenation. Its utility is most prominently demonstrated in the synthesis of stereochemically defined piperidines and as a foundational component for constructing more complex molecular architectures.

Precursor to Chiral Piperidine (B6355638) Derivatives

The chiral piperidine motif is a ubiquitous structural core found in a vast number of natural products and pharmaceutically active compounds. nih.govnih.gov The development of efficient methods for the enantioselective synthesis of these structures is a significant goal in medicinal and organic chemistry. mdpi.commsu.edu this compound, particularly in its quaternized form as a pyridinium salt, has emerged as an outstanding precursor for producing chiral piperidine derivatives with high levels of stereocontrol. ias.ac.inrsc.org

A primary strategy involves the transition-metal-catalyzed asymmetric hydrogenation of N-activated 2-aryl-3-phthalimidopyridinium salts. ias.ac.inrsc.org This method allows for the creation of chiral 2-aryl-3-aminopiperidine derivatives, which contain two adjacent stereocenters, a structural feature of several neurokinin 1 (NK-1) receptor antagonists. ias.ac.in In a notable study, the asymmetric hydrogenation of these pyridinium salts was accomplished using an Iridium-based catalyst system. ias.ac.inrsc.org The combination of [Ir(cod)Cl]₂ and the chiral diphosphine ligand SegPhos demonstrated high efficacy, leading to the desired piperidine products with excellent diastereoselectivity (>99:1) and enantioselectivity (up to 90% ee). ias.ac.in

The reaction proceeds by reducing the aromatic pyridine ring to a fully saturated piperidine ring. The phthalimido group plays a critical role by activating the pyridine ring towards hydrogenation and directing the stereochemical outcome of the reaction. ias.ac.in The initial hydrogenation experiment was conducted using 2-aryl-3-phthalimidopyridinium salt as the substrate under a hydrogen atmosphere in the presence of the iridium catalyst, yielding the corresponding chiral piperidine derivative in high yield and stereoselectivity. ias.ac.in

Below is a table summarizing the results of the iridium-catalyzed asymmetric hydrogenation of a representative 2-aryl-3-phthalimidopyridinium salt.

| Entry | Catalyst System | Substrate | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| 1 | [Ir(cod)Cl]₂ / (R)-BINAP | 2-phenyl-3-phthalimidopyridinium salt | >99:1 | 90% | ias.ac.in |

| 2 | [Ir(cod)Cl]₂ / (R)-SegPhos | 2-phenyl-3-phthalimidopyridinium salt | >99:1 | High | ias.ac.inrsc.org |

This method is not only highly selective but also scalable, demonstrating its practical utility for producing significant quantities of these valuable chiral building blocks. ias.ac.inrsc.org The resulting phthaloyl-protected aminopiperidines can be easily deprotected to furnish the free amino group, which is then available for further synthetic manipulations. ias.ac.in The development of such catalytic asymmetric hydrogenations of activated pyridine derivatives, including pyridinium salts, represents one of the most effective strategies for accessing these important chiral molecules. ias.ac.inlongdom.org

Synthesis of Nitrogen-Containing Heterocycles from Phthalimidopyridine Scaffolds

The this compound scaffold holds significant potential for the synthesis of more complex, fused nitrogen-containing heterocycles. mdpi.com Fused heterocyclic systems are of great interest in medicinal chemistry as they often exhibit enhanced biological activity and unique electronic properties compared to their monocyclic counterparts. ias.ac.in Synthetic strategies for creating fused pyridines typically involve either constructing a new ring onto a pre-existing pyridine or building the pyridine ring onto another heterocyclic structure. ias.ac.in

While specific examples detailing the direct use of this compound in cyclization or annulation reactions to form new fused rings are not extensively documented in the cited literature, the inherent reactivity of its components suggests clear synthetic possibilities. After the removal of the phthaloyl protecting group to yield 3-aminopyridine, the resulting amino group can serve as a nucleophilic handle. This amine, along with the adjacent ring nitrogen and carbon atoms, can participate in reactions to construct fused systems.

For instance, 3-aminopyridine is a common starting material for the synthesis of various fused heterocycles, such as pyrido[2,3-d]pyrimidines. These reactions often involve condensation with a 1,3-dielectrophile. By using this compound as a stable, protected form of 3-aminopyridine, chemists can perform modifications on other parts of the molecule before unmasking the amine and initiating the final cyclization step to build the fused heterocyclic system. nih.gov This approach allows for greater synthetic flexibility and control.

Potential cyclization reactions involving the deprotected 3-aminopyridine core could include:

Condensation with β-ketoesters or malonates: To form pyridopyrimidine derivatives. nih.gov

Reaction with α,β-unsaturated ketones: Leading to the formation of fused dihydropyridine (B1217469) rings.

Skraup or Doebner-von Miller reactions: To synthesize quinoline-like fused systems, although these conditions can be harsh.

The phthalimidopyridine structure is a key component in a broader class of nitrogen-containing heterocyclic scaffolds that are fundamental to medicinal chemistry and materials science. nih.govscispace.com The development of novel synthetic methods, including multicomponent reactions and various cyclization strategies, continues to expand the toolkit available for constructing these complex molecules. nih.govmdpi.comairo.co.in

Applications in the Synthesis of Complex Organic Molecules

One of the most significant applications of this compound as a synthetic intermediate is in the preparation of complex, biologically active molecules. Its role as a precursor to chiral 3-amino-2-arylpiperidines provides a direct route to the core structure of several potent neurokinin 1 (NK-1) receptor antagonists. ias.ac.inrsc.org These antagonists are of considerable therapeutic interest for their potential in treating a range of conditions, including pain, inflammation, and depression. nih.gov

A prominent example is the synthesis of (+)-CP-99994, a well-known NK-1 receptor antagonist. ias.ac.inrsc.org The synthetic route leverages the iridium-catalyzed asymmetric hydrogenation of a 2-aryl-3-phthalimidopyridinium salt to establish the crucial stereochemistry of the piperidine ring. Once the chiral 2-aryl-3-phthalimidopiperidine is obtained with high stereopurity, the phthaloyl protecting group is readily removed, typically using hydrazine. The resulting free 3-amino-2-arylpiperidine is a key intermediate that can be directly converted into (+)-CP-99994 through subsequent chemical steps. ias.ac.inrsc.org This application highlights the strategic importance of this compound in facilitating access to enantiomerically pure complex molecules that would be challenging to synthesize otherwise. ias.ac.in

Spectroscopic and Structural Characterization of 3 Phthalimidopyridine Compounds

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For 3-Phthalimidopyridine, the FTIR spectrum would be expected to show characteristic absorption bands for both the phthalimide (B116566) and pyridine (B92270) structures.

Key expected vibrational modes for the phthalimide group include the symmetric and asymmetric stretching of the carbonyl (C=O) groups, typically observed in the region of 1700-1780 cm⁻¹. The C-N-C stretching and bending vibrations of the imide ring would also be present.

The pyridine ring would exhibit characteristic C-H stretching vibrations in the aromatic region (around 3000-3100 cm⁻¹) and C=C and C=N ring stretching vibrations between 1400 and 1600 cm⁻¹. The substitution pattern on the pyridine ring would influence the exact position of these and other bands, such as the out-of-plane C-H bending vibrations.

A hypothetical data table of expected FTIR peaks is presented below. It is important to note that these are estimated ranges and actual experimental values may vary.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phthalimide | C=O asymmetric stretching | ~1770 |

| Phthalimide | C=O symmetric stretching | ~1710 |

| Pyridine/Phthalimide | Aromatic C-H stretching | 3000-3100 |

| Pyridine | C=C and C=N ring stretching | 1400-1600 |

| Pyridine | C-H in-plane bending | 1000-1300 |

| Pyridine | C-H out-of-plane bending | 700-900 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While some vibrational modes are active in both techniques, others may be stronger or exclusively visible in one.

For this compound, the symmetric vibrations of the aromatic rings are expected to produce strong signals in the Raman spectrum. The symmetric stretching of the carbonyl groups in the phthalimide moiety would also be Raman active. The breathing modes of the pyridine ring, which involve the expansion and contraction of the entire ring, typically give rise to a strong Raman band.

Without experimental data, a detailed assignment of Raman peaks is not possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound would show distinct signals for the protons on the phthalimide and pyridine rings.

The phthalimide protons would likely appear as a multiplet in the aromatic region, typically downfield due to the electron-withdrawing effect of the carbonyl groups. The pyridine ring protons would also resonate in the aromatic region, with their chemical shifts and coupling patterns being highly dependent on their position relative to the nitrogen atom and the phthalimide substituent. The proton at the 2-position of the pyridine ring is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom.

A hypothetical ¹H NMR data table is provided below, with estimated chemical shifts (δ) and coupling constants (J). These are illustrative and require experimental verification.

| Proton | Multiplicity | Expected Chemical Shift (δ, ppm) | Expected Coupling Constant (J, Hz) |

| Phthalimide H | Multiplet | 7.8-8.0 | - |

| Pyridine H-2 | Doublet of doublets | ~8.7 | J(H2,H6) ~2, J(H2,H4) ~1 |

| Pyridine H-4 | Doublet of triplets | ~8.0 | J(H4,H5) ~8, J(H4,H2/H6) ~1-2 |

| Pyridine H-5 | Triplet of doublets | ~7.5 | J(H5,H4) ~8, J(H5,H6) ~5 |

| Pyridine H-6 | Doublet of doublets | ~8.6 | J(H6,H5) ~5, J(H6,H2) ~2 |

Carbon Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound would show distinct signals for each unique carbon atom.

The carbonyl carbons of the phthalimide group would be the most downfield signals, typically in the range of 165-170 ppm. The aromatic carbons of both the phthalimide and pyridine rings would appear in the region of 120-150 ppm. The chemical shifts of the pyridine carbons would be influenced by the nitrogen atom and the phthalimide substituent.

A hypothetical ¹³C NMR data table with estimated chemical shifts is presented below.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Phthalimide C=O | ~167 |

| Phthalimide Quaternary C | ~132 |

| Phthalimide CH | ~124, ~135 |

| Pyridine C-2 | ~149 |

| Pyridine C-3 | ~135 |

| Pyridine C-4 | ~124 |

| Pyridine C-5 | ~136 |

| Pyridine C-6 | ~148 |

Advanced NMR Techniques (e.g., 2D NMR)

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR techniques would be essential.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between protons, helping to trace the connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon signal.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions. For this compound, both high-resolution mass spectrometry (HR-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide critical information for its characterization.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is indispensable for the unambiguous confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HR-MS instruments, such as Time-Of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can measure m/z values with very high accuracy, typically to within 5 parts per million (ppm). longdom.orgnih.gov This precision allows for the calculation of a unique elemental formula, distinguishing this compound from other isomers or compounds with the same nominal mass.

For this compound (C₁₃H₈N₂O₂), the exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally measured value. This high level of accuracy is crucial for confirming the identity of newly synthesized batches or for identifying the compound in complex mixtures. longdom.orgnih.gov The technique is widely applied in the characterization of novel phthalimide derivatives, providing confidence in their proposed structures. nih.gov

Table 1: Theoretical Exact Mass of this compound

| Species | Formula | Theoretical m/z |

|---|---|---|

| [M] | C₁₃H₈N₂O₂ | 224.0586 |

| [M+H]⁺ | C₁₃H₉N₂O₂⁺ | 225.0664 |

| [M+Na]⁺ | C₁₃H₈N₂O₂Na⁺ | 247.0483 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. This technique is used to analyze the fragmentation patterns of this compound, providing valuable structural information. ncsu.edu In an LC-MS/MS experiment, the this compound molecule is first separated from other components in a mixture by LC. Subsequently, the isolated molecule is ionized and selected in the first stage of the mass spectrometer (MS1). This selected ion, known as the precursor ion, is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The second stage of the mass spectrometer (MS2) analyzes these fragment ions, generating a fragmentation spectrum.

The fragmentation of N-substituted phthalimides typically follows predictable pathways. nih.govxml-journal.net For this compound, the fragmentation is expected to be initiated by cleavage of the bonds within the phthalimide and pyridine moieties. A plausible fragmentation pathway for the protonated molecule ([M+H]⁺, m/z = 225.0) would involve:

Loss of CO: A common fragmentation for phthalimides involves the sequential loss of carbon monoxide (CO) molecules from the imide group.

Cleavage of the Phthalimide Ring: The phthalimide ring can undergo characteristic cleavages, leading to fragments corresponding to the phthalic anhydride (B1165640) radical cation (m/z 148) or related structures. In studies of other phthalate (B1215562) metabolites, a deprotonated o-phthalic anhydride ion at m/z 147 has been observed. nih.govnih.gov

Cleavage at the N-Pyridine Bond: The bond between the phthalimide nitrogen and the pyridine ring can cleave, generating ions corresponding to the aminopyridine cation or the phthalimide cation.

Pyridine Ring Fragmentation: The pyridine ring itself can fragment, for instance, through the loss of HCN. nih.gov

Studies on N-arylphthalimides have established that fragmentation modes can be precisely determined using tandem mass spectrometry and accurate mass measurements. nih.gov For instance, a key fragmentation involves the cleavage of the N-aryl bond. A proposed fragmentation pattern for this compound is detailed in the table below, based on general principles observed for related structures. xml-journal.netcdnsciencepub.com

Table 2: Plausible MS/MS Fragmentation of this compound ([M+H]⁺ = 225.0)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 225.0 | 197.0 | CO | [C₁₂H₉N₂O]⁺ |

| 225.0 | 169.0 | 2CO | [C₁₁H₉N₂]⁺ |

| 225.0 | 148.0 | C₅H₄N₂ | [C₈H₄O₂]⁺ (Phthalic anhydride moiety) |

| 225.0 | 94.0 | C₈H₄O₂ | [C₅H₆N₂]⁺ (Aminopyridine moiety) |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy measures the absorption of electromagnetic radiation in the ultraviolet (UV) and visible regions, providing information about the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions originating from its constituent chromophores: the phthalimide group and the pyridine ring. The phthalimide moiety itself typically exhibits strong absorption bands in the UV region. photochemcad.com For example, phthalimide in ethanol (B145695) shows an absorption maximum (λmax) at 215 nm. photochemcad.com N-substituted phthalimides also absorb in the UV region, with electronic spectra of some naphthalene (B1677914) phthalimide derivatives showing absorption bands around 291-292 nm, attributed to π→π* transitions. mdpi.com

The pyridine ring also contributes to the UV absorption. 3-Aminopyridine (B143674), a related precursor, shows characteristic absorption bands. In a hydrochloric acid solution, 3-aminopyridine exhibits two absorption bands at 249 nm and 317 nm. researchgate.net The NIST Chemistry WebBook reports λmax values for 3-aminopyridine in ethanol at approximately 235 nm and 295 nm. nist.gov

When these two chromophores are conjugated through the N-C bond in this compound, the resulting spectrum will show bands corresponding to π→π* and potentially n→π* transitions. researchgate.net The π→π* transitions are generally high-intensity absorptions arising from the promotion of an electron from a bonding π orbital to an antibonding π* orbital. The n→π* transitions, which are typically of lower intensity, involve the excitation of an electron from a non-bonding orbital (e.g., on the oxygen or nitrogen atoms) to an antibonding π* orbital. The absorption maxima are influenced by the solvent polarity. researchgate.netresearchgate.net

Based on the data for related compounds, the UV-Vis spectrum of this compound in a common organic solvent like ethanol or acetonitrile (B52724) is predicted to exhibit strong absorption bands in the range of 220-320 nm.

Table 3: Expected UV-Vis Absorption Maxima for this compound and Related Compounds

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| Phthalimide | Ethanol | 215 | π→π* | photochemcad.com |

| 3-Aminopyridine | Ethanol | ~235, ~295 | π→π* | nist.gov |

| 3-Aminopyridine | 0.5 M HCl | 249, 317 | π→π* | researchgate.net |

| N-(p-tolyl)phthalimide | Not specified | ~237 | π→π* | spectrabase.com |

| Naphthalene Phthalimide Derivatives | DMF | 291-292 | π→π* | mdpi.com |

| This compound (Predicted) | Ethanol | ~220-240, ~290-320 | π→π * | N/A |

X-ray Crystallography and Diffraction Analysis

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation

For a chiral molecule, single-crystal X-ray diffraction can be used to determine its absolute configuration. While this compound itself is achiral, this technique provides a detailed picture of its molecular conformation and the packing of molecules within the crystal lattice. The analysis of a suitable single crystal of this compound would yield precise atomic coordinates.

From these coordinates, key structural parameters can be determined:

Bond Lengths and Angles: The C-N, C=O, and C-C bond lengths within the phthalimide and pyridine rings can be accurately measured and compared to standard values to assess any electronic effects or strain.

Torsion Angles: The dihedral angle between the plane of the phthalimide ring and the plane of the pyridine ring is a critical conformational parameter. This angle dictates the degree of steric hindrance and potential for π-system overlap between the two rings. In a crystal structure of a related N-substituted phthalimide, intramolecular interactions were observed to stabilize the conformation. mdpi.com

Crystal Packing and Intermolecular Interactions: The analysis reveals how individual molecules of this compound arrange themselves in the crystal. This includes identifying intermolecular interactions such as hydrogen bonds (if any co-crystallized solvent is present), π-π stacking between aromatic rings, and van der Waals forces. These interactions are crucial for understanding the solid-state properties of the compound.

Table 4: Representative Crystallographic Data from a Related N-Substituted Phthalimide Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.6 Å, c = 24.5 Å |

| α = 90°, β = 95.0°, γ = 90° | |

| Volume | 1375 ų |

| Z (Molecules per unit cell) | 4 |

Note: Data presented is illustrative and based on a representative N-substituted phthalimide structure for demonstrative purposes.

Microscopic and Surface Analysis Techniques (e.g., SEM, TEM, AFM)

Microscopic techniques are essential for visualizing the morphology, topography, and structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a sample's surface. It works by scanning the surface with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface topography and composition. SEM is widely used to determine the particle size, shape, and surface texture of crystalline and amorphous materials.

Transmission Electron Microscopy (TEM): TEM is used to observe the internal structure of a sample. A beam of electrons is transmitted through an ultra-thin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample, which is then magnified and focused onto an imaging device. TEM can reveal details about the crystal structure, defects, and the arrangement of atoms.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide a three-dimensional surface profile. A sharp tip at the end of a cantilever is scanned over the sample surface. The forces between the tip and the sample lead to a deflection of the cantilever, which is measured and used to create a topographical map of the surface with atomic resolution.

Despite the power of these techniques for detailed material characterization, no specific SEM, TEM, or AFM studies or corresponding images for this compound have been reported in the available scientific literature.

Computational and Mechanistic Investigations of 3 Phthalimidopyridine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular and electronic properties of chemical systems. These computational methods provide detailed insights into the geometry, electronic structure, and reactivity of molecules, complementing experimental findings and guiding further research.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method that allows for the detailed investigation of the electronic structure of molecules. nih.gov By employing functionals such as B3LYP with various basis sets, researchers can accurately predict the molecular geometry, including bond lengths and angles, of complex organic molecules. nih.gov These calculations are crucial for understanding the fundamental properties of a molecule and how it will interact with other chemical species. The optimized molecular structure corresponds to the minimum potential energy state, which is found by iteratively solving the self-consistent field equations.

The electronic properties of a molecule, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be determined using DFT. The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and the energy required for electronic transitions. Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to study intramolecular and intermolecular bonding and interactions.

Interactive Data Table: Illustrative Geometrical Parameters from DFT Calculations for a Related Pyridine (B92270) Derivative

Below is a hypothetical interactive table showcasing the kind of data that would be generated from DFT calculations for a molecule like 3-Phthalimidopyridine. The values are for illustrative purposes and are based on typical bond lengths and angles for similar organic compounds.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

| Bond Length | C-N (Pyridine Ring) | 1.34 Å |

| Bond Length | C=C (Pyridine Ring) | 1.39 Å |

| Bond Length | C-N (Phthalimido Group) | 1.42 Å |

| Bond Length | C=O (Phthalimido Group) | 1.22 Å |

| Bond Angle | C-N-C (Pyridine Ring) | 117° |

| Bond Angle | N-C=O (Phthalimido Group) | 125° |

Calculation of Activation Barriers and Reaction Energies

Density Functional Theory is also a powerful tool for investigating the energetics of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to determine the activation barriers and reaction energies for a given chemical transformation. mdpi.comnih.gov The activation energy is the minimum energy required for a reaction to occur and is a key factor in determining the reaction rate. The reaction energy, or enthalpy of reaction, indicates whether a reaction is exothermic (releases energy) or endothermic (absorbs energy). nih.gov

The calculation of activation barriers often involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. researchgate.net Various computational techniques can be employed to find and verify these transition state structures. Once the energies of the reactants, transition state, and products are known, the activation energy and reaction energy can be readily calculated. These theoretical predictions can be invaluable for understanding reaction mechanisms and for designing more efficient synthetic routes. mdpi.com

For reactions involving pyridine derivatives, DFT calculations have been used to explore reaction pathways and to rationalize experimental observations. While specific calculations for reactions of this compound are not detailed in the available literature, the methodology is well-established and could be applied to study, for example, its synthesis, derivatization, or degradation pathways.

Interactive Data Table: Hypothetical Reaction Energetics for a Reaction of a Pyridine Derivative

This interactive table illustrates the type of energetic data that can be obtained from DFT calculations for a chemical reaction. The values presented are hypothetical.

| Reaction Parameter | Energy (kcal/mol) |

| Energy of Reactants | -550.0 |

| Energy of Transition State | -525.5 |

| Energy of Products | -570.2 |

| Activation Energy (Forward) | 24.5 |

| Reaction Energy | -20.2 |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.commdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of a molecule. mdpi.com These simulations are particularly useful for understanding the behavior of flexible molecules that can adopt multiple conformations in solution.

In the context of a molecule like this compound, MD simulations could be used to explore its conformational landscape and to identify the most stable conformers. This is achieved by analyzing the trajectory of the simulation and identifying the regions of conformational space that are most frequently visited. Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as solvent molecules or biological macromolecules. mdpi.com By analyzing the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that are formed during the simulation, it is possible to gain insights into the binding affinity and specificity of the molecule.

While specific MD simulation studies on this compound are not prevalent in the reviewed literature, the technique has been widely applied to study the conformational behavior and interactions of a vast range of organic and biological molecules. mdpi.comnih.govresearchgate.net

Mechanistic Studies of Reactions Involving this compound Derivatives

The elucidation of reaction mechanisms is a fundamental aspect of chemistry, providing the detailed step-by-step description of how a chemical reaction occurs. Computational chemistry plays a crucial role in these studies, allowing for the investigation of reaction pathways, transition states, and intermediates that may be difficult to observe experimentally.

Elucidation of Reaction Pathways and Transition States

Computational methods, particularly DFT, are extensively used to map out the potential energy surface of a reaction, thereby elucidating the most likely reaction pathway. researchgate.net This involves identifying all the stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. The transition states represent the energy maxima along the reaction coordinate and are critical for understanding the kinetics of the reaction. researchgate.net

The structures of transition states can be computationally optimized, and their vibrational frequencies can be calculated to confirm that they are indeed first-order saddle points. By connecting the reactants, intermediates, and products through the calculated transition states, a complete picture of the reaction mechanism can be constructed. researchgate.net This information is invaluable for understanding the factors that control the outcome of a reaction and for designing new reactions with improved selectivity and efficiency.

Role of Intermediates in Stereochemical Outcomes

In many chemical reactions, the formation of intermediates plays a crucial role in determining the stereochemical outcome of the reaction. These intermediates are transient species that are formed and consumed during the course of the reaction. The stereochemistry of the final product is often determined by the relative stability of different stereoisomeric intermediates or by the stereoselectivity of the reactions that they undergo.

Computational studies can provide valuable insights into the structure and stability of these reactive intermediates. By calculating the energies of different stereoisomeric intermediates, it is possible to predict which one will be preferentially formed. Furthermore, by studying the transition states for the subsequent reactions of these intermediates, it is possible to understand how their stereochemistry influences the stereochemistry of the final product. While specific studies on the role of intermediates in the stereochemical outcomes of reactions involving this compound derivatives are not detailed in the provided search results, the general principles of using computational chemistry to investigate these aspects are well-established.

Crystal Structure Prediction and Analysis of Intermolecular Interactions

The spatial arrangement of molecules within a crystal lattice and the non-covalent forces that govern this organization are fundamental to understanding the physicochemical properties of a solid-state material. For this compound systems, computational methods provide critical insights into the crystal packing and the nature of intermolecular interactions. These investigations are crucial for predicting polymorphism, understanding stability, and designing materials with desired characteristics. The analysis of these interactions reveals a network of weak forces, including hydrogen bonds and π-stacking, that dictate the supramolecular architecture. researchgate.netnih.gov

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov It defines the space a molecule occupies in a crystal and maps various properties onto this surface, providing a detailed picture of the crystal packing environment. The surface is generated based on the electron distribution of a molecule, partitioning the crystal into regions where the contribution of a given molecule's electron density to the total is greater than any other.

The major contributions to the Hirshfeld surface for related phthalimide (B116566) structures are broken down as follows:

| Interaction Type | Description | Relative Contribution |

| H···H | Interactions between hydrogen atoms. | Often the largest contributor due to the abundance of hydrogen atoms on the molecular surface. |

| O···H / H···O | Hydrogen bonds and other contacts between oxygen and hydrogen atoms. | Significant contribution, indicative of C-H···O hydrogen bonds. researchgate.net |

| C···H / H···C | Interactions involving carbon and hydrogen atoms. | Represents C-H···π interactions, which are crucial for the stability of the crystal structure. researchgate.net |

| C···C | Contacts between carbon atoms. | Indicative of π-π stacking interactions between aromatic rings. nih.gov |

| N···H / H···N | Contacts involving nitrogen and hydrogen atoms. | Represents weaker hydrogen bonding interactions. |

These analyses demonstrate that the crystal structure is stabilized by a combination of directional hydrogen bonds and non-directional van der Waals forces, including crucial π-stacking interactions between parallel aromatic systems. researchgate.netnih.gov

Lattice Energy Calculations

Lattice energy is the energy required to dissociate one mole of an ionic solid into its gaseous ions, providing a measure of the stability of the crystal lattice. libretexts.orglibretexts.org For molecular crystals like this compound, the concept is adapted to represent the energy of sublimation, which is the sum of all intermolecular interaction energies within the crystal. semanticscholar.orgrsc.org Accurate calculation of these energies is essential for understanding the forces holding the molecules together in the solid state.

Computational methods allow for the calculation of interaction energies between pairs of molecules within the crystal lattice. These calculations can quantify the strength of individual interactions, such as hydrogen bonds and π-π stacking, helping to identify the most significant forces that determine the crystal's structure. semanticscholar.org For a phthalimide derivative system, the energy of intermolecular interactions has been calculated, showing that molecules are organized into strongly bonded columns. researchgate.net The interactions within these columns are significantly stronger than the interactions between adjacent columns.

The calculated energies for the most significant molecular pairs in a related crystal structure are detailed below:

| Molecular Pair Interaction | Interaction Energy (kJ/mol) | Description |

| Straight Interactions | High | Energy of interactions between molecules forming straight columns along a crystallographic axis. researchgate.net |

| Diagonal Interactions | Slightly Lower | Energy of interactions between molecules in a zig-zag arrangement within a column. researchgate.net |

| Inter-column Interactions | 4.8–7.0 times lower | Energy of interaction between molecules belonging to neighboring columns, indicating weaker forces between the primary structural motifs. researchgate.net |

These calculations highlight a distinct structural motif where strongly bonded double columns are packed together. The significant difference in energy between intra-column and inter-column interactions underscores the anisotropic nature of the crystal packing. researchgate.net This detailed energy landscape is fundamental for predicting crystal morphology and mechanical properties.

Advanced Research Applications of 3 Phthalimidopyridine

Role as a Building Block in Complex Organic Synthesis

3-Phthalimidopyridine serves as a versatile building block in the field of complex organic synthesis, offering unique reactivity and structural features. Its utility is particularly notable in the construction of chiral heterocycles and poly-substituted pyridine (B92270) scaffolds.

Construction of Chiral Heterocycles

A significant application of this compound is demonstrated in the asymmetric synthesis of chiral piperidine (B6355638) derivatives. Specifically, 2-aryl-3-phthalimidopyridinium salts have been utilized as effective substrates in iridium-catalyzed asymmetric hydrogenation reactions. This methodology provides access to chiral 3-amino-2-arylpiperidines, which are important structural motifs found in various pharmacologically active compounds, including neurokinin 1 (NK-1) receptor antagonists.

The reaction, catalyzed by an Iridium/SegPhos catalytic system, proceeds with high levels of both diastereoselectivity and enantioselectivity, yielding piperidine derivatives with two contiguous chiral centers. A notable feature of this approach is the facile removal of the phthaloyl protecting group, which can then be smoothly converted to key intermediates for the synthesis of compounds like (+)-CP-99994, a potent NK-1 receptor antagonist. The practicality of this method has been demonstrated on a gram scale, highlighting its potential for larger-scale synthetic applications.

Table 1: Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts

| Entry | Aryl Group (Ar) | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|---|

| 1 | Phenyl | 2-phenyl-3-phthalimidopiperidine | 95 | >99:1 | 98 |

| 2 | 4-Fluorophenyl | 2-(4-fluorophenyl)-3-phthalimidopiperidine | 96 | >99:1 | 97 |

| 3 | 4-Chlorophenyl | 2-(4-chlorophenyl)-3-phthalimidopiperidine | 94 | >99:1 | 99 |

| 4 | 4-Bromophenyl | 2-(4-bromophenyl)-3-phthalimidopiperidine | 92 | >99:1 | 98 |

| 5 | 4-Methoxyphenyl | 2-(4-methoxyphenyl)-3-phthalimidopiperidine | 97 | >99:1 | 96 |

| 6 | 2-Naphthyl | 2-(naphthalen-2-yl)-3-phthalimidopiperidine | 91 | >99:1 | 95 |

Data synthesized from representative examples in the cited literature.

Synthesis of Poly-substituted Pyridines and Related Scaffolds

While 3-aminopyridine (B143674), the precursor to this compound, is a common starting material in the synthesis of polysubstituted pyridines, the direct application of this compound as a building block for constructing more complex, poly-substituted pyridine scaffolds is not extensively documented in readily available scientific literature. General methodologies for pyridine synthesis often involve condensation reactions, cycloadditions, and cross-coupling reactions, but specific examples detailing the strategic use of the phthalimido group on the pyridine ring to direct further substitutions are not prominently reported.

Contributions to Materials Science

The incorporation of phthalimide (B116566) and pyridine moieties into functional materials is a well-established strategy in materials science. However, specific research detailing the use of the combined "this compound" unit within such materials is limited.

Incorporation into Functional Materials (e.g., polymers, dyes, organic semiconductors)

Phthalimide-based polymers are known for their high performance in applications such as organic thin-film transistors. Similarly, phthalimide derivatives are utilized in the development of functional dyes and organic semiconductors. The pyridine unit is also a common component in soluble polyimides and organic semiconductor materials due to its electronic properties.

Despite the individual utility of both phthalimide and pyridine, there is a lack of specific reports on the synthesis and characterization of functional materials where this compound is a distinct monomeric or structural unit. The potential of this compound in materials science, therefore, remains an area for future exploration.

Development of Catalytic Systems and Ligands

Pyridine-containing ligands are ubiquitous in coordination chemistry and catalysis, forming stable complexes with a wide range of transition metals. The electronic properties of the pyridine ring can be readily tuned by substituents, influencing the catalytic activity of the resulting metal complex. Phthalimide-containing ligands have also been explored in catalysis.

However, a specific focus on this compound as a ligand in the development of catalytic systems is not a prominent theme in the current scientific literature. While the nitrogen atom of the pyridine ring in this compound is available for coordination to a metal center, detailed studies on the synthesis, characterization, and catalytic application of such metal complexes are not widely reported.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Strategies for 3-Phthalimidopyridine

The classical synthesis of this compound involves the condensation of 3-aminopyridine (B143674) with phthalic anhydride (B1165640), often at elevated temperatures in a solvent like glacial acetic acid. sphinxsai.comsphinxsai.com While effective, this method can be energy-intensive and may not align with the principles of green chemistry. Future research should prioritize the development of more sustainable and efficient synthetic routes.

Catalytic Approaches: The application of transition metal catalysis has revolutionized the synthesis of phthalimides in general, and these methodologies could be adapted for this compound. For instance, cobalt- and copper-catalyzed syntheses of N-pyridyl phthalimide (B116566) derivatives have been reported, offering potential alternatives to traditional thermal methods. nih.gov The exploration of other earth-abundant metal catalysts could lead to even more cost-effective and environmentally benign processes. Furthermore, metal-free catalytic systems represent a highly desirable goal, and research into organocatalysis or other metal-free approaches for this specific transformation is warranted. nih.gov

Green Chemistry Methodologies: The principles of green chemistry offer a roadmap for developing improved synthetic protocols. mdpi.commdpi.com This includes the use of alternative energy sources such as microwave irradiation or ultrasonication to potentially reduce reaction times and energy consumption. Solvent-free reaction conditions, or the use of greener solvents like water or ionic liquids, should also be investigated. sphinxsai.commdpi.comresearchgate.net A one-pot synthesis from readily available starting materials would further enhance the efficiency and sustainability of the process.

Flow Chemistry: The implementation of continuous flow chemistry presents an opportunity for the scalable and highly controlled synthesis of this compound. Flow reactors can offer superior heat and mass transfer, leading to improved yields, reduced reaction times, and enhanced safety, particularly for exothermic reactions.

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The reactivity of this compound is largely dictated by the interplay between the electron-withdrawing phthalimide group and the pyridine (B92270) ring. While some reactions are known, a vast landscape of chemical transformations remains to be explored.

Cycloaddition Reactions: The pyridine ring can participate in various cycloaddition reactions, although it is often less reactive than benzene. uchicago.eduuzh.ch Future research could investigate the potential of this compound to undergo [3+2] and [4+2] cycloaddition reactions under thermal, photochemical, or catalytic conditions. researchgate.netnih.govmdpi.com The phthalimide moiety could influence the regioselectivity and stereoselectivity of these reactions, leading to the synthesis of novel heterocyclic scaffolds. The generation of pyridinium (B92312) ylides from this compound and their subsequent cycloaddition reactions is another promising area of investigation. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: The pyridine ring of this compound can be functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. researchgate.netnih.govjocpr.comresearchgate.netrsc.org While these reactions are well-established for halopyridines, their application to a pyridine ring activated by a phthalimido group could reveal new reactivity patterns and provide access to a wide range of substituted derivatives. The development of ligands specifically designed to facilitate these couplings with this compound as a substrate could be a fruitful area of research. rsc.org

Photoredox Catalysis: The emergence of visible-light photoredox catalysis opens up new avenues for the functionalization of this compound. princeton.eduscispace.comresearchgate.netyoutube.com This mild and powerful technique could enable novel C-H functionalization reactions on the pyridine ring or the phthalimide moiety, as well as other transformations that are not accessible through traditional thermal methods. The photophysical properties of this compound itself could also be explored to determine if it can act as a photosensitizer or participate in photoinduced electron transfer processes. The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox, could unlock unprecedented chemical transformations for this molecule. princeton.edu

Application of Emerging Spectroscopic and Computational Techniques

A deeper understanding of the structure, properties, and reactivity of this compound and its derivatives can be achieved through the application of advanced analytical and computational methods.

Advanced Spectroscopic Techniques: While standard techniques like NMR, mass spectrometry, and FT-IR are routinely used for characterization, sphinxsai.comnih.govacs.org more advanced methods could provide further insights. Solid-state NMR could be employed to study the structure and dynamics of this compound in the solid state. Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could be used to separate and characterize complex mixtures of reaction products or to study non-covalent interactions.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. nih.govresearchgate.netscirp.orgmdpi.com DFT calculations can be used to:

Predict the most stable conformation of this compound.

Calculate its molecular orbitals and electrostatic potential to identify reactive sites. scirp.org

Model reaction mechanisms and predict the feasibility of new chemical transformations.

Simulate spectroscopic data (e.g., NMR, IR) to aid in the interpretation of experimental results.

These computational studies can guide experimental work by identifying promising research directions and providing a theoretical framework for understanding observed reactivity.

Rational Design of this compound Derivatives with Targeted Reactivity

The ability to rationally design and synthesize derivatives of this compound with specific, predictable reactivity is a key goal for future research. This involves understanding the structure-property-reactivity relationships of this molecular scaffold.

Modulating Electronic Properties: The electronic properties of the pyridine ring and the phthalimide group can be systematically tuned by introducing substituents at various positions. Electron-donating or electron-withdrawing groups can be incorporated to modulate the nucleophilicity or electrophilicity of specific atoms, thereby influencing the outcome of chemical reactions. For example, the introduction of an electron-donating group on the pyridine ring could enhance its reactivity in electrophilic aromatic substitution reactions.

Steric Control of Reactivity: The steric environment around the reactive centers of this compound can be modified to control the regioselectivity and stereoselectivity of reactions. Bulky substituents can be introduced to block certain reaction pathways or to favor the formation of a specific isomer.

Design for Specific Applications: Building on the known biological activities of some phthalimide derivatives, sphinxsai.com future work could focus on the rational design of this compound analogs with specific applications in mind. For example, derivatives could be designed as:

Novel Ligands for Catalysis: The pyridine nitrogen and the carbonyl oxygens of the phthalimide group could potentially coordinate to metal centers, making this compound derivatives interesting candidates for new ligands in catalysis.

Building Blocks for Supramolecular Chemistry: The planar structure of the phthalimide moiety and the hydrogen-bonding capabilities of the pyridine nitrogen make this compound a potential building block for the construction of complex supramolecular assemblies. acs.org

Probes for Chemical Biology: By incorporating fluorescent or other reporter groups, derivatives of this compound could be designed as probes to study biological processes.

By combining synthetic chemistry with computational modeling and a deep understanding of reaction mechanisms, it will be possible to rationally design and create novel this compound derivatives with precisely controlled reactivity for a wide range of chemical applications.

Q & A

Basic Research Questions

Q. What established synthetic routes are used for 3-Phthalimidopyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves condensation reactions between phthalic anhydride and 3-aminopyridine derivatives. Solvent choice (e.g., acetic acid or DMF) and temperature (80–120°C) critically affect yield and purity. For example, prolonged reflux in acetic acid may improve cyclization but risks side-product formation. Characterization via HPLC and NMR is essential to confirm purity (>95%) and structure . Reproducibility requires strict adherence to stoichiometric ratios and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm substitution patterns and aromatic proton environments (δ 7.5–8.5 ppm for pyridine protons).

- HPLC-PDA : For purity assessment, using C18 columns with acetonitrile/water gradients.

- X-ray crystallography : To resolve stereochemical ambiguities and validate molecular geometry .

- FT-IR : To identify carbonyl stretches (~1700 cm⁻¹) from the phthalimide moiety .

Q. What are common impurities in this compound synthesis, and how are they identified?

- Methodological Answer : Common impurities include unreacted 3-aminopyridine or partially cyclized intermediates. LC-MS or GC-MS can detect low-molecular-weight byproducts. Batch-to-batch consistency requires quantitative NMR (qNMR) to measure residual solvents and elemental analysis to verify stoichiometry .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., cell lines, concentrations). A meta-analysis approach using heterogeneity metrics like I² (proportion of total variation due to heterogeneity) and H (standardized heterogeneity) can quantify inconsistencies. For example, an I² >50% suggests significant heterogeneity, prompting subgroup analyses (e.g., by assay type or derivative structure) . Replicating studies under standardized protocols (e.g., fixed EC50 measurement criteria) is critical .

Q. What strategies optimize regioselectivity in functionalizing this compound for novel derivatives?

- Methodological Answer : Regioselective functionalization at the pyridine ring can be achieved via:

- Directed ortho-metalation : Using strong bases (e.g., LDA) to deprotonate specific positions.

- Palladium-catalyzed coupling : Suzuki-Miyaura reactions with aryl boronic acids under inert conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 80°C) .

Computational modeling (DFT) predicts reactive sites by analyzing electron density maps and frontier molecular orbitals .

Q. How do computational models predict the reactivity and binding affinity of this compound in drug design?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding modes with target proteins (e.g., kinases). QSAR models correlate substituent effects (e.g., electron-withdrawing groups at the phthalimide ring) with IC50 values. Validation requires crystallographic data of ligand-protein complexes .

Q. What experimental design principles ensure reproducibility in pharmacological assays for this compound?

- Methodological Answer : Include positive/negative controls (e.g., reference inhibitors) and triplicate measurements. Use blinded analysis to minimize bias. Statistical rigor demands power calculations to determine sample sizes and ANOVA for multi-group comparisons. Report exact concentrations (e.g., μM range) and solvent controls (e.g., DMSO <0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.